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Introduction

TG-1801 is a first-in-class, bispecific antibody that represents a novel immunotherapeutic
strategy for B-cell malignancies.[1] Its unique design, co-targeting both CD19 and CD47, aims
to enhance the phagocytic activity of macrophages against tumor cells while mitigating the
hematological toxicities associated with earlier CD47-targeting agents.[1][2][3] This technical
guide provides an in-depth analysis of TG-1801's mechanism of action, a summary of key
preclinical data, and detailed experimental protocols to facilitate further research and
development in this area.

Core Mechanism of Action: Overcoming the "Don't
Eat Me" Signal

TG-1801 is a fully human 1gG1 bispecific antibody. It is engineered with a high-affinity arm
targeting CD19, a B-cell specific marker, and a second arm that blocks CD47.[4] CD47 is a
ubiquitous transmembrane protein that functions as an innate immune checkpoint by
interacting with the signal regulatory protein alpha (SIRPa) on macrophages.[5][6][7] This
interaction transmits a "don't eat me" signal, preventing phagocytosis of healthy cells.[1][2][6]
Many cancer cells, including B-cell ymphomas, overexpress CD47 to evade immune
surveillance.[5][6]
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The therapeutic rationale for TG-1801 is to selectively block the CD47-SIRPa axis on CD19-
positive B-cells.[5][8] The high-affinity binding to CD19 anchors TG-1801 to the surface of the
target B-cell, which then allows the lower-affinity CD47-binding arm to effectively block the
interaction with SIRPa on macrophages.[3] This targeted approach is designed to minimize the
binding of TG-1801 to healthy cells that express CD47 but not CD19, such as red blood cells
and platelets, thereby reducing the risk of anemia and thrombocytopenia.[3][8] The blockade of
the "don't eat me" signal, in conjunction with the presence of "eat me" signals like calreticulin
on tumor cells, tips the balance towards phagocytosis.[5] Furthermore, the intact Fc portion of
TG-1801 can engage Fc receptors on macrophages, further promoting antibody-dependent
cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Caption: TG-1801 Signaling Pathway.

Quantitative Data on Phagocytosis and Anti-Tumor
Activity

Preclinical studies have demonstrated the potential of TG-1801 to enhance macrophage-
mediated phagocytosis and inhibit tumor growth, both as a single agent and in combination
with other therapies.

In Vitro Antibody-Dependent Cellular Phagocytosis
(ADCP) and Cytotoxicity (ADCC)

Fold Increase in Fold Increase in
Treatment Reference
ADCP vs. Control ADCC vs. Control

TG-1801 Not explicitly stated 4.1 [8]
Ublituximab + o
o 2.0 Not explicitly stated [8]

Umbralisib (U2)
TG-1801 + U2 4.0 Not explicitly stated [8]
TG-1801 + o

o Not explicitly stated 7.2 [8]
Ublituximab
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In Vivo Tumor Growth Inhibition (TGI) in Raji Lymphoma

Maodel
Tumor-Free
Mice (Day 35
Treatment Dose TGI (%) Reference
post-
treatment)
TG-1801 5mg/kg, qw 76 1/8 [8]
o Not explicitly
Ublituximab 5mg/kg, qw 88 [8]
stated
Umbralisib 150mg/kg, bid 50 2/8 [8]
TG-1801 + Not explicitly
o As above 85 [8]
Umbralisib stated
TG-1801 + Not explicitly
o As above 93 [8]
Ublituximab stated
TG-1801 + U2 As above 93 3/8 [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The
following are protocols for key experiments cited in the preclinical evaluation of TG-1801.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

o Target Cells: Raji cells (Burkitt's lymphoma cell line) are labeled with a fluorescent dye such
as Carboxyfluorescein succinimidyl ester (CFSE).

o Effector Cells: Macrophages are derived from peripheral blood mononuclear cells (PBMCs).
e Procedure:

o CFSE-labeled Raiji cells are pre-treated with the indicated antibodies (e.g., TG-1801, U2
combination, or control IgG) for 30 minutes.
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o The pre-treated target cells are then incubated with the PBMC-derived macrophages at a
1:4 ratio (macrophage:target) for 1 hour.

o Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages
(identified by a marker like CD14) that are also positive for the fluorescent label from the
target cells (CD14+/CFSE+).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

o Target Cells: Raiji cells.
o Effector Cells: Peripheral blood mononuclear cells (PBMCs).

e Procedure:

o

Raji cells are pre-treated with the indicated antibodies or an isotype control for 30 minutes.

[¢]

PBMCs are added to the target cells at an Effector:Target (E:T) ratio of 10:1.

The co-culture is incubated for 4 hours.

[¢]

[e]

Cell lysis, indicative of ADCC, is measured, for example, by a lactate dehydrogenase
(LDH) release assay.
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Caption: ADCP Experimental Workflow.

The Role of the GPR183 Pathway in Combination
Therapy

Further research into the synergistic effects of TG-1801 with the U2 combination (ublituximab
and umbralisib) has implicated the G protein-coupled receptor 183 (GPR183).[9] The triple
combination therapy appears to potentiate the anti-tumor activity by activating the pro-
inflammatory GPR183, which in turn promotes macrophage-dependent phagocytosis and
impacts B-cell cytoskeleton and motility.[9] This suggests that TG-1801, in addition to its direct
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effect on the CD47-SIRPa checkpoint, may also modulate the tumor microenvironment to be
more conducive to an anti-tumor immune response when used in combination with other
agents.

Clinical Development

A Phase 1, first-in-human clinical trial of TG-1801 was initiated in patients with relapsed or
refractory B-cell ymphoma to assess its safety, pharmacokinetics, and preliminary efficacy.[1]
[2] The study was designed to determine the maximum tolerated dose (MTD) and the
recommended Phase 2 dose.[1][2] Data from this trial showed that TG-1801, both as a
monotherapy and in combination with ublituximab, demonstrated clinical activity with an
acceptable safety profile in heavily pretreated patients.[4]

Conclusion

TG-1801 is a promising bispecific antibody that leverages a targeted approach to block the
CD47-SIRPa immune checkpoint on CD19-expressing B-cells. Preclinical data robustly support
its role in enhancing macrophage-mediated phagocytosis and demonstrate significant anti-
tumor activity, particularly in combination with other targeted therapies. The detailed
mechanisms and protocols provided herein offer a foundation for further investigation into the
full therapeutic potential of TG-1801 in the treatment of B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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